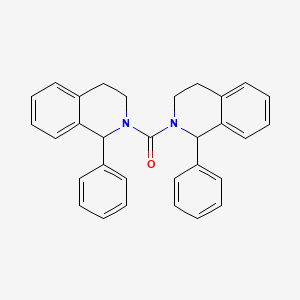

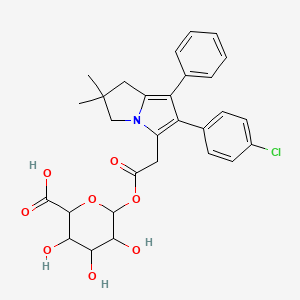

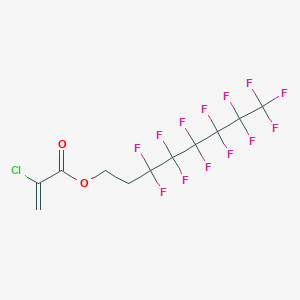

![molecular formula C10H17B B12284857 (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B12284857.png)

(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von [(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]boran beinhaltet typischerweise die Reaktion von α-Pinen mit Boranreagenzien. Eine gängige Methode ist die Reaktion von α-Pinen mit Boran-Tetrahydrofuran (BH3-THF)-Komplex . Die Reaktion wird unter einer inerten Atmosphäre, wie z. B. Stickstoff oder Argon, durchgeführt, um Oxidation zu verhindern. Das Reaktionsgemisch wird typischerweise bei Raumtemperatur mehrere Stunden gerührt, bis die Reaktion vollständig ist .

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von [(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]boran größere Reaktionen mit ähnlichen Methoden wie in der Laborsynthese umfassen. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Chemische Reaktionsanalyse

Arten von Reaktionen

[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]boran unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Boronsäuren oder Boraten oxidiert werden.

Reduktion: Sie kann in bestimmten organischen Reaktionen als Reduktionsmittel wirken.

Substitution: Die Borangruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und Natriumperborat (NaBO3).

Reduktion: Die Verbindung selbst kann in Gegenwart von Katalysatoren wie Palladium oder Platin als Reduktionsmittel verwendet werden.

Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) können für Substitutionsreaktionen verwendet werden.

Wichtige gebildete Produkte

Oxidation: Boronsäuren oder Borate.

Reduktion: Reduzierte organische Verbindungen, wie z. B. Alkohole oder Amine.

Substitution: Halogenierte Borane oder andere substituierte Borane.

Wissenschaftliche Forschungsanwendungen

[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]boran hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird in der asymmetrischen Synthese eingesetzt, insbesondere bei der Synthese von chiralen Alkoholen und Aminen.

Medizin: Es wird bei der Synthese von chiralen Medikamenten und anderen medizinischen Verbindungen verwendet.

Wirkmechanismus

Der Wirkmechanismus von [(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]boran beinhaltet die Bildung einer Bor-Kohlenstoff-Bindung durch Hydroborierung. Die Borangruppe addiert sich an die Kohlenstoff-Kohlenstoff-Doppelbindung eines Alkens, was zur Bildung einer Bor-Kohlenstoff-Bindung führt. Diese Reaktion ist hoch regioselektiv und stereoselektiv, was zur Bildung chiraler Produkte führt . Die molekularen Zielstrukturen und Wege, die an diesen Reaktionen beteiligt sind, hängen von den jeweiligen Substraten und Reaktionsbedingungen ab .

Analyse Chemischer Reaktionen

Types of Reactions

[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borates.

Reduction: It can act as a reducing agent in certain organic reactions.

Substitution: The borane group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

Reduction: The compound itself can be used as a reducing agent in the presence of catalysts such as palladium or platinum.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) can be used for substitution reactions.

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: Reduced organic compounds, such as alcohols or amines.

Substitution: Halogenated boranes or other substituted boranes.

Wissenschaftliche Forschungsanwendungen

[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane has a wide range of applications in scientific research:

Chemistry: It is used in asymmetric synthesis, particularly in the synthesis of chiral alcohols and amines.

Medicine: It is used in the synthesis of chiral drugs and other medicinal compounds.

Industry: The compound is used in the production of fine chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism of action of [(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane involves the formation of a boron-carbon bond through hydroboration. The borane group adds to the carbon-carbon double bond of an alkene, resulting in the formation of a boron-carbon bond. This reaction is highly regioselective and stereoselective, leading to the formation of chiral products . The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used .

Vergleich Mit ähnlichen Verbindungen

[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]boran ist im Vergleich zu anderen Boranverbindungen einzigartig aufgrund seiner hohen Regioselektivität und Stereoselektivität bei Hydroborierungsreaktionen. Ähnliche Verbindungen sind:

Boran-Tetrahydrofuran (BH3-THF): Ein gängiges Boranreagenz, das in Hydroborierungsreaktionen verwendet wird.

Boran-Dimethylsulfid (BH3-DMS): Ein weiteres Boranreagenz mit ähnlicher Reaktivität.

9-Borabicyclo[3.3.1]nonan (9-BBN): Ein Boranreagenz mit hoher Regioselektivität und Stereoselektivität.

Diese Verbindungen unterscheiden sich in ihrer Reaktivität, Selektivität und ihren Anwendungen, wobei [(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]boran besonders nützlich in der asymmetrischen Synthese ist .

Eigenschaften

Molekularformel |

C10H17B |

|---|---|

Molekulargewicht |

148.06 g/mol |

InChI |

InChI=1S/C10H17B/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5H2,1-3H3 |

InChI-Schlüssel |

JOJBKYUGLWAPQL-UHFFFAOYSA-N |

Kanonische SMILES |

[B]C1CC2CC(C1C)C2(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

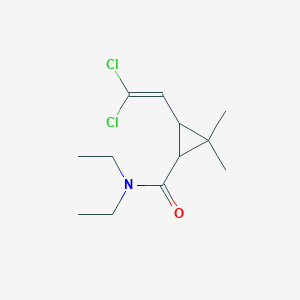

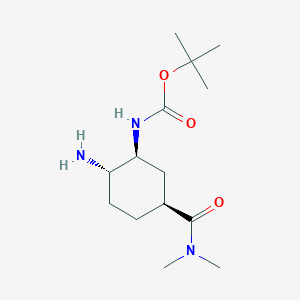

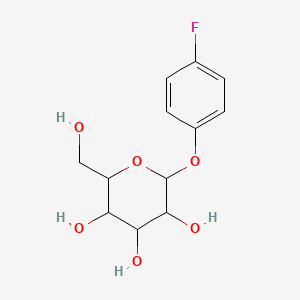

![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine](/img/structure/B12284788.png)

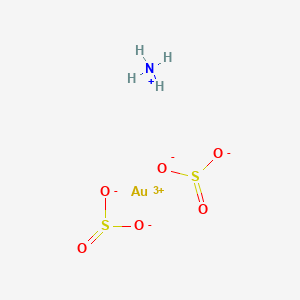

![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12284838.png)